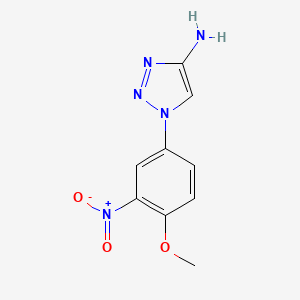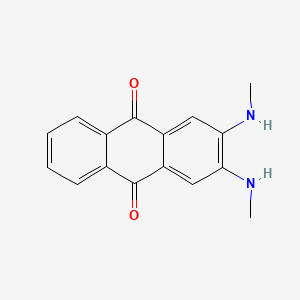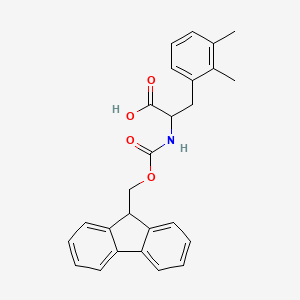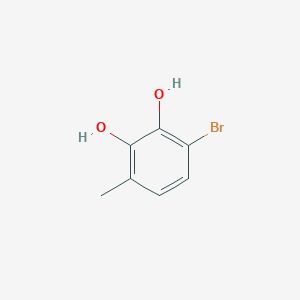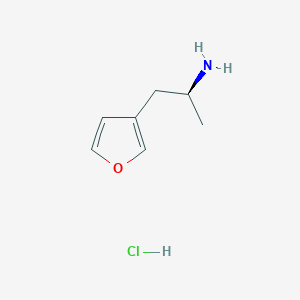
4-Amino-2-fluoro-3-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-fluoro-3-iodophenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of amino, fluoro, and iodo substituents on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-3-iodophenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-3-iodonitrobenzene is reacted with an amine under specific conditions to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-fluoro-3-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The halogen atoms (fluoro and iodo) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-2-fluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential applications in drug development due to its unique chemical properties. It may serve as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-fluoro-3-iodophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-fluorophenol: Lacks the iodine substituent, which may affect its reactivity and applications.
4-Amino-3-iodophenol: Lacks the fluorine substituent, which can influence its chemical properties.
2-Fluoro-3-iodophenol: Lacks the amino group, which is crucial for certain biological interactions.
Uniqueness
4-Amino-2-fluoro-3-iodophenol is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
Fórmula molecular |
C6H5FINO |
|---|---|
Peso molecular |
253.01 g/mol |
Nombre IUPAC |
4-amino-2-fluoro-3-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 |
Clave InChI |
VBSFLZGGKIMAPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)I)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)


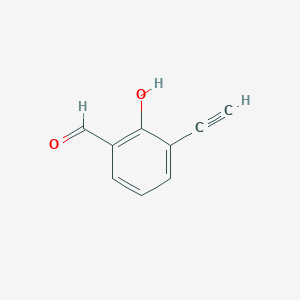
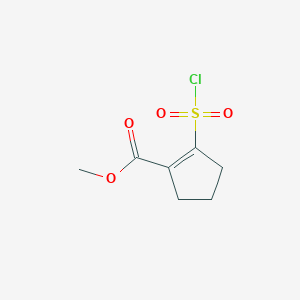
![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
